N-methyl-2-[[5-methyl-2-[3-(methylsulfonylmethyl)anilino]pyrimidin-4-yl]amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK-1520489A is a potent inhibitor of Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1). It has an inhibitory concentration (IC50) of 115 nanomolar and a binding constant (Ki) of 10.94 nanomolar . This compound is primarily used in scientific research to study the regulation of the cell cycle, particularly the G2/M checkpoint .
Preparation Methods
The synthesis of GSK-1520489A involves multiple steps, including the formation of heterocyclic compounds and the introduction of functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in high purity (98.33%) and can be dissolved in dimethyl sulfoxide (DMSO) at a concentration of 35.71 milligrams per milliliter .
Industrial production methods for GSK-1520489A are also not publicly available, but it is typically produced in research laboratories using custom synthesis services .
Chemical Reactions Analysis
GSK-1520489A undergoes various chemical reactions, including:
Inhibition of Phosphorylation: It inhibits the phosphorylation of tyrosine 15 in Cyclin-dependent kinase 1 (Cdk1) when used at a concentration of 4 micromolar for 24 hours.
Binding Assays: It has been characterized using binding assays to determine its selectivity and potency.
Common reagents and conditions used in these reactions include DMSO as a solvent and incubation at specific temperatures and durations . The major product formed from these reactions is the reduced phosphorylation of Cdk1 .
Scientific Research Applications
GSK-1520489A has several scientific research applications:
Cancer Research: It is used to study the role of PKMYT1 in cancer cell proliferation and the regulation of the cell cycle.
Cell Cycle Studies: Researchers use it to investigate the G2/M checkpoint and the mechanisms of cell cycle arrest.
Drug Development: It serves as a lead compound for developing new inhibitors targeting PKMYT1 and related kinases.
Mechanism of Action
GSK-1520489A exerts its effects by inhibiting PKMYT1, a kinase involved in the regulation of the G2/M checkpoint in the cell cycle . By inhibiting PKMYT1, GSK-1520489A prevents the phosphorylation of Cdk1, leading to cell cycle arrest at the G2/M phase . This inhibition results in the accumulation of DNA damage and apoptosis in cancer cells .
Comparison with Similar Compounds
GSK-1520489A is unique in its high selectivity and potency as a PKMYT1 inhibitor. Similar compounds include:
Adavosertib (MK-1775): A small molecule inhibitor of the checkpoint kinase WEE1 with an IC50 of 5.2 nanomolar.
ZN-c3: A potent and selective WEE1 inhibitor with balanced potency and pharmacokinetic properties.
PD0166285: A potent inhibitor of WEE1 and Chk1 with activity at nanomolar concentrations.
These compounds share similar mechanisms of action but differ in their selectivity, potency, and pharmacokinetic profiles.
Properties
Molecular Formula |
C21H23N5O3S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-methyl-2-[[5-methyl-2-[3-(methylsulfonylmethyl)anilino]pyrimidin-4-yl]amino]benzamide |
InChI |
InChI=1S/C21H23N5O3S/c1-14-12-23-21(24-16-8-6-7-15(11-16)13-30(3,28)29)26-19(14)25-18-10-5-4-9-17(18)20(27)22-2/h4-12H,13H2,1-3H3,(H,22,27)(H2,23,24,25,26) |
InChI Key |
AKHLCKMEVWGDGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1NC2=CC=CC=C2C(=O)NC)NC3=CC=CC(=C3)CS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.